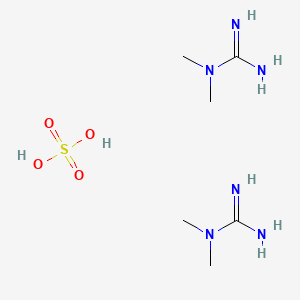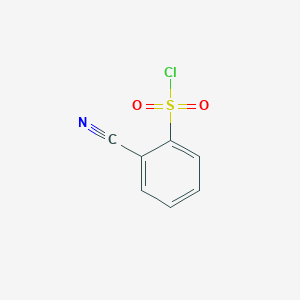
2-氰基苯磺酰氯
概述
描述
2-Cyanobenzenesulfonyl chloride is an organic compound with the linear formula NCC6H4SO2Cl . It is a solid substance with a molecular weight of 201.63 .
Molecular Structure Analysis
The molecular structure of 2-Cyanobenzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group and a cyanide group . The IUPAC Standard InChI is InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H .Chemical Reactions Analysis
2-Cyanobenzenesulfonyl chloride is used in the synthesis of various organic compounds. For instance, it may be used in the synthesis of 2-butyl-5-(2-cyanophenyl)furan and 2-(2-cyanophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran .Physical And Chemical Properties Analysis
2-Cyanobenzenesulfonyl chloride is a solid substance . It has a melting point range of 65-69 °C .科学研究应用
Synthesis of Heterocyclic Compounds
2-Cyanobenzenesulfonyl chloride is utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical research. For instance, it’s used to create 2-butyl-5-(2-cyanophenyl)furan , a compound that has potential applications in drug development due to its unique structural properties .
安全和危害
属性
IUPAC Name |
2-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYCMBZPAARNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334925 | |
| Record name | 2-Cyanobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzenesulfonyl chloride | |
CAS RN |
69360-26-5 | |
| Record name | 2-Cyanobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanobenzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Cyanobenzenesulfonyl chloride interact with diamines like 1,2-phenylenediamine and 2-aminobenzylamine in the synthesis of heterocyclic compounds?
A1: 2-Cyanobenzenesulfonyl chloride acts as a sulfonylating agent. [, ] It reacts with diamines like 1,2-phenylenediamine and 2-aminobenzylamine to initially form a sulfonamide intermediate. This intermediate then undergoes a series of intramolecular transformations, ultimately leading to the formation of tetracyclic compounds 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide respectively, with the release of ammonia as a byproduct. [] This reaction pathway highlights the role of 2-Cyanobenzenesulfonyl chloride in constructing complex heterocyclic systems.
Q2: What are the advantages of using microwave-assisted synthesis in reactions involving 2-Cyanobenzenesulfonyl chloride?
A2: The research by Reddy et al. demonstrates that employing microwave irradiation in the synthesis of 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide and 10H-11-thia-5,10a-diaza-benzo[b]fluorene-11,11-dioxide using 2-Cyanobenzenesulfonyl chloride offers significant advantages. [] Microwave heating allows for a one-pot synthesis procedure, simplifying the process and potentially increasing the yield compared to conventional heating methods. This highlights the potential of microwave-assisted synthesis for improving the efficiency of reactions involving 2-Cyanobenzenesulfonyl chloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


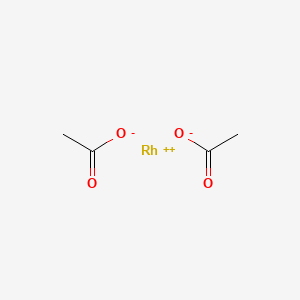



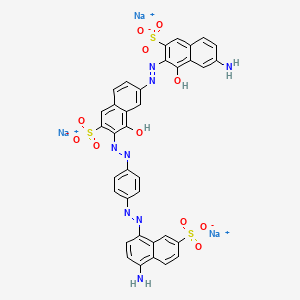
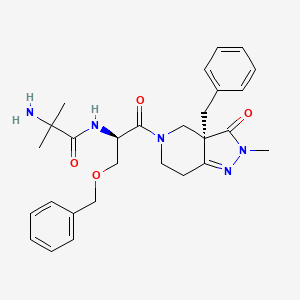
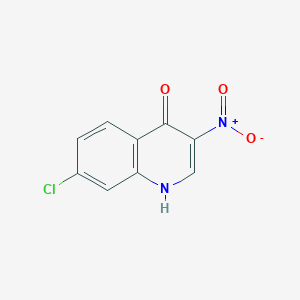


![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)

